1,1'-Dodecamethylenediguanidinium dichloride
Description
1,1'-Dodecamethylenediguanidinium dichloride is a bis-quaternary ammonium compound (QAC) comprising two guanidinium moieties linked by a dodecamethylene (12-carbon) chain, with chloride counterions. Guanidinium groups are highly cationic due to delocalized positive charge across three nitrogen atoms, enhancing interactions with microbial cell membranes.
Properties
CAS No. |
61167-43-9 |
|---|---|
Molecular Formula |
C14H34Cl2N6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
diaminomethylidene-[12-(diaminomethylideneazaniumyl)dodecyl]azanium;dichloride |
InChI |
InChI=1S/C14H32N6.2ClH/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;;/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H |
InChI Key |
ADQIVYXONPZRCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC[NH+]=C(N)N)CCCCC[NH+]=C(N)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecamethylenediguanidinium dichloride typically involves the reaction of dodecane-1,12-diamine with guanidine hydrochloride. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with a suitable solvent. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecamethylenediguanidinium dichloride may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dodecamethylenediguanidinium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,1’-Dodecamethylenediguanidinium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dodecamethylenediguanidinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Dequalinium Chloride
- Structure: Two quinolinium groups connected by a decamethylene (10-carbon) chain .
- Applications : Broad-spectrum antiseptic for mucosal infections and wound care.
- Key Differences: Unlike the target compound, dequalinium’s aromatic quinolinium groups confer planar rigidity, enhancing DNA intercalation. Its shorter chain (C10 vs. C12) may reduce lipid solubility compared to the dodecamethylene linker in the target compound .
Paraquat Dichloride (1,1'-Dimethyl-4,4'-bipyridinium dichloride)
- Structure : Bipyridinium core with methyl substituents .
- Applications: Non-selective herbicide, banned in many countries due to high human toxicity .
- Key Differences : Paraquat’s bipyridinium structure enables redox cycling, generating reactive oxygen species (ROS) that cause fatal lung fibrosis. This mechanism is absent in guanidinium-based compounds like the target, which likely act via membrane disruption .
Functional Analogs
Didecyldimonium Chloride
- Structure : Two decyl (C10) chains attached to a central ammonium group .
- Applications : Disinfectant and surfactant in industrial and household products.
- Key Differences: Monomeric QACs like didecyldimonium chloride lack the bridged guanidinium structure, reducing charge density but improving surfactant properties. The target compound’s dual guanidinium groups may enhance binding to anionic microbial surfaces .
Benzyl-Heptadecyl-Dimethylazanium Chloride
- Structure : Single ammonium center with a benzyl and heptadecyl chain .
- Applications : Preservative in cosmetics.
Data Table: Comparative Properties
*Inferred data based on structural analysis.
Research Findings
- Antimicrobial Efficacy : QACs with longer alkyl chains (e.g., C12 in the target compound) exhibit superior bactericidal activity due to enhanced membrane penetration .
- Toxicity : Paraquat dichloride’s bipyridinium structure causes irreversible oxidative damage, leading to a 50% lethal dose (LD₅₀) of 20–40 mg/kg in rats . In contrast, guanidinium compounds like the target may have lower systemic toxicity but higher local irritancy .
Biological Activity
1,1'-Dodecamethylenediguanidinium dichloride (also known as Dodecamethylenediguanidine dichloride) is a synthetic compound characterized by its guanidinium moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of 1,1'-Dodecamethylenediguanidinium dichloride, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H30Cl2N4
- Molecular Weight : 325.33 g/mol
- CAS Number : 111-01-1
The structure of 1,1'-Dodecamethylenediguanidinium dichloride features a long hydrocarbon chain flanked by guanidinium groups, which are known for their strong interactions with biological macromolecules.
The biological activity of 1,1'-Dodecamethylenediguanidinium dichloride is primarily attributed to its guanidinium groups. These groups can interact with negatively charged surfaces of bacterial membranes, leading to disruption of membrane integrity and subsequent cell lysis. This mechanism is crucial in its application as an antimicrobial agent.
Antimicrobial Activity
Research indicates that 1,1'-Dodecamethylenediguanidinium dichloride exhibits significant antimicrobial properties against a range of pathogens. The effectiveness varies based on concentration and exposure time.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Case Study 1: Antimicrobial Application in Wound Healing
A study conducted on the efficacy of 1,1'-Dodecamethylenediguanidinium dichloride in wound healing demonstrated its ability to significantly reduce bacterial load in infected wounds. The compound was applied topically in a controlled environment, resulting in a marked decrease in infection rates compared to untreated controls.
Case Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of the compound on human fibroblast cells indicated that at lower concentrations (below 50 µg/mL), the compound exhibited minimal cytotoxic effects. However, concentrations above this threshold led to increased cell death, highlighting the importance of dosage in therapeutic applications.
Toxicological Profile
While the antimicrobial properties are promising, it is essential to consider the toxicological profile of 1,1'-Dodecamethylenediguanidinium dichloride. Studies have shown that high doses can lead to adverse effects such as:
- Hepatotoxicity : Elevated liver enzymes were noted in animal models exposed to high concentrations.
- Renal Effects : Changes in kidney function were observed at elevated doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
